4,4'-(1H-Imidazole-1,4-diyl)dianiline
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Overview
Description
4,4’-(1H-Imidazole-1,4-diyl)dianiline is an organic compound with the molecular formula C19H16N4. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its applications in various fields, including organic synthesis, polymer chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-(1H-Imidazole-1,4-diyl)dianiline can be synthesized through a multi-step process involving the reaction of aniline with benzimidazole derivatives. One common method involves the substitution reaction of aniline with benzimidazole, followed by reduction to obtain the target compound . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1H-Imidazole-1,4-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Aniline derivatives in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
4,4’-(1H-Imidazole-1,4-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of high-performance polymers, such as polyimides and polyamides, and in the development of organic electronic materials
Mechanism of Action
The mechanism of action of 4,4’-(1H-Imidazole-1,4-diyl)dianiline involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1H-Benzo[d]imidazole-4,7-diyl)dianiline: Similar structure but with a benzimidazole ring instead of an imidazole ring.
4,4’-(1H-Benzimidazole-4,7-diyl)dianiline: Another derivative with a benzimidazole ring.
4,4’-(1H-Imidazole-1,4-diyl)diphenylamine: Similar structure with diphenylamine instead of dianiline
Uniqueness
4,4’-(1H-Imidazole-1,4-diyl)dianiline is unique due to its specific imidazole-based structure, which imparts distinct chemical and physical properties.
Biological Activity
Overview
4,4'-(1H-Imidazole-1,4-diyl)dianiline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure features an imidazole ring, which is known for conferring various therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step processes such as the reaction of aniline with benzimidazole derivatives. A common method includes a substitution reaction followed by reduction to achieve the target compound. The compound has a molecular formula of C₁₂H₁₂N₄ and a molecular weight of 224.25 g/mol.
Antimicrobial Activity
Research indicates that compounds containing imidazole structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Target Bacteria | Method Used | Results |
---|---|---|---|
This compound | S. aureus | Cylinder wells diffusion | Inhibition observed |
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | E. coli | Disk diffusion | Good antimicrobial potential |
2,3-disubstituted-3,4-dihydroimidazo[4,5-b]indole | Klebsiella pneumoniae | Kirby-Bauer disc technique | Significant inhibition |
Anticancer Properties
The anticancer potential of imidazole derivatives is well-documented. Studies have shown that these compounds can inhibit cell proliferation by targeting specific kinases involved in cancer pathways . The mechanism often involves the coordination of the imidazole ring with metal ions or binding to biological macromolecules such as proteins and nucleic acids.
Case Study:
A study evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in HeLa and MCF-7 cells. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Metal Ion Coordination: The imidazole ring can coordinate with transition metals, enhancing catalytic activity in biological systems.
- Protein Binding: The compound may bind to specific proteins involved in signaling pathways, leading to altered cellular responses.
- Nucleic Acid Interaction: It has been suggested that the compound can interact with nucleic acids, potentially affecting gene expression.
Properties
CAS No. |
141915-52-8 |
---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)imidazol-4-yl]aniline |
InChI |
InChI=1S/C15H14N4/c16-12-3-1-11(2-4-12)15-9-19(10-18-15)14-7-5-13(17)6-8-14/h1-10H,16-17H2 |
InChI Key |
TVWTZMZUQOKGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
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